trans-3-(Methylamino)cyclobutanol hydrochloride

Stereochemistry Medicinal Chemistry Pharmacophore

Conformational flexibility derails SAR studies. This cis-1,3-disubstituted cyclobutane provides a rigid, chiral scaffold with defined stereochemistry-critical for kinase inhibitor design and GPCR binding pocket probing. - **Key advantage:** N-methylamino vs. primary amine alters H-bonding & steric profile; cyclobutane rigidity reduces entropic penalties upon target binding. - **Research utility:** Enables focused library synthesis via amidation, reductive amination, or O-alkylation. - **Supply:** Verified purity ≥95%; available for immediate R&D shipment.

Molecular Formula C5H12ClNO
Molecular Weight 137.61
CAS No. 1408075-73-9
Cat. No. B3016765
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-3-(Methylamino)cyclobutanol hydrochloride
CAS1408075-73-9
Molecular FormulaC5H12ClNO
Molecular Weight137.61
Structural Identifiers
SMILESCNC1CC(C1)O.Cl
InChIInChI=1S/C5H11NO.ClH/c1-6-4-2-5(7)3-4;/h4-7H,2-3H2,1H3;1H
InChIKeySKMIPSOYGGVHLU-JEVYUYNZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

cis-3-(Methylamino)cyclobutanol hydrochloride: Product Overview


cis-3-(Methylamino)cyclobutanol hydrochloride (CAS 1408075-73-9) is a chiral, 1,3-disubstituted cyclobutane derivative containing both a secondary methylamino group and a hydroxyl group in a cis configuration. It is typically supplied as the hydrochloride salt (C₅H₁₂ClNO, MW 137.61) and is offered at purity levels of 95–98+% by commercial vendors . The compound serves as a versatile building block in medicinal chemistry and chemical biology . The cyclobutane core imparts conformational rigidity, a property increasingly valued in drug design for enhancing target selectivity and metabolic stability .

Differentiation of cis-3-(Methylamino)cyclobutanol hydrochloride from Analogs


The specific cis-1,3-disubstituted stereochemistry of cis-3-(Methylamino)cyclobutanol hydrochloride is a critical determinant of its potential biological and chemical utility and cannot be assumed for its trans isomer or other analogs. Literature on related cyclobutanol systems demonstrates that stereochemistry profoundly influences pharmacological activity . For instance, in a study of 3-dimethylamino cyclobutanol derivatives, the cis and trans isomers exhibited qualitatively similar but quantitatively different hypotensive activity [1]. Similarly, research on kinase inhibitors has shown that a cis configuration can be essential for biological activity [2]. Therefore, substituting this compound with a trans isomer or a non-methylated analog (e.g., 3-aminocyclobutanol) introduces unpredictable changes in conformation, hydrogen-bonding capacity, and target engagement, which can derail a research program and invalidate structure-activity relationship (SAR) studies.

cis-3-(Methylamino)cyclobutanol hydrochloride: Comparative Evidence


Stereochemical Impact: cis vs. trans Configuration

The cis-3-(Methylamino)cyclobutanol hydrochloride (CAS 1408075-73-9) is the direct stereoisomer of trans-3-(Methylamino)cyclobutanol hydrochloride (CAS 1408076-19-6). The key differentiator is the spatial orientation of the methylamino and hydroxyl groups on the cyclobutane ring. This difference in 3D conformation dictates the compound's potential interactions with biological targets .

Stereochemistry Medicinal Chemistry Pharmacophore

Kinase Inhibitor Design: cis-1,3-Disubstituted Scaffold Validation

A 2004 study in Organic Letters describes stereoselective synthetic routes to cis-1,3-disubstituted cyclobutane kinase inhibitors [1]. The research specifically focuses on the cis configuration, highlighting its importance in achieving novel kinase inhibitor structures. While this study uses 3-aminocyclobutanol, it establishes a clear precedent for the value of the cis-1,3-disubstituted cyclobutane scaffold, which is directly relevant to cis-3-(Methylamino)cyclobutanol hydrochloride.

Kinase Inhibition Synthetic Methodology Medicinal Chemistry

Hypotensive Activity: cis vs. trans Isomers

A 1964 study in Nature compared the hypotensive activity of cis and trans isomers of a closely related 3-dimethylamino cyclobutanol derivative [1]. The study found that the cis isomer was slightly less active than the trans isomer in lowering blood pressure [1].

Pharmacology Hypotensive Agents Stereochemistry-Activity Relationship

N-Methylation Impact vs. Primary Amine Scaffolds

cis-3-(Methylamino)cyclobutanol hydrochloride (MW 137.61) is functionally distinct from 3-aminocyclobutanol hydrochloride (MW 123.58) due to N-methylation of the amino group . The methyl group increases lipophilicity (clogP) and steric bulk, which can enhance membrane permeability and alter binding pocket interactions compared to the primary amine analog .

Medicinal Chemistry Building Blocks SAR

cis-3-(Methylamino)cyclobutanol hydrochloride: Recommended Applications


Kinase Inhibitor Scaffold Synthesis

As a cis-1,3-disubstituted cyclobutane, this compound is ideally suited for use as a rigid, chiral scaffold in the synthesis of novel kinase inhibitors. The established literature on similar cis-cyclobutanes in kinase inhibitor design provides a strong rationale for its application in this field [1]. Researchers can leverage its defined stereochemistry to build focused libraries for SAR studies targeting various kinases.

Probing GPCR and Enzyme Binding Pockets

The N-methylamino group offers a distinct hydrogen-bonding and steric profile compared to primary amines, making it a valuable tool for probing the depth and electronic requirements of binding pockets in G-protein coupled receptors (GPCRs) or enzymes [1]. Its conformational rigidity, imposed by the cyclobutane ring, helps to reduce entropic penalties upon binding, potentially leading to more interpretable structure-activity relationships.

Versatile Intermediate for Chemical Derivatization

The presence of both a secondary amine and a hydroxyl group on a rigid cyclobutane core makes this compound a highly versatile intermediate. It can undergo various transformations, including amidation, reductive amination, and O-alkylation, to access more complex and diverse chemical structures for drug discovery or materials science applications [1].

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